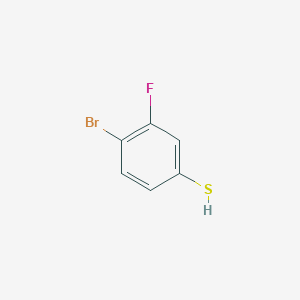

4-Bromo-3-fluorothiophenol

Vue d'ensemble

Description

4-Bromo-3-fluorothiophenol is an organosulfur compound with the molecular formula C₆H₄BrFS. It is a derivative of thiophenol, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the reaction of 4-bromo-3-fluorobenzenethiol with cesium carbonate and bromocyclobutane in dimethyl sulfoxide (DMSO) at 70°C for 19 hours . This reaction yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-fluorothiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Major Products Formed

Substitution: Formation of various substituted thiophenol derivatives.

Oxidation: Formation of disulfides.

Reduction: Formation of thiolates.

Applications De Recherche Scientifique

4-Bromo-3-fluorothiophenol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-3-chlorothiophenol

- 4-Bromo-3-iodothiophenol

- 4-Fluoro-3-chlorothiophenol

Uniqueness

4-Bromo-3-fluorothiophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

4-Bromo-3-fluorothiophenol (C₆H₄BrFS) is an organosulfur compound characterized by the presence of bromine and fluorine substituents on a thiophenol structure. This unique modification endows it with distinct chemical properties and potential biological activities. The compound's molecular weight is approximately 207.06 g/mol, and it has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential as a therapeutic agent and its interactions with biological systems.

The structure of this compound includes a thiol (-SH) group attached to a thiophene ring, with bromine at the 4-position and fluorine at the 3-position. This configuration enhances its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFS |

| Molecular Weight | 207.06 g/mol |

| CAS Number | 942473-86-1 |

| Boiling Point | Not available |

| Hazard Statements | H302, H314 |

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The halogenated structure enhances its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can lead to inhibition or modulation of enzymatic activity.

Potential Mechanisms:

- Enzyme Inhibition: Studies suggest that this compound may act as an inhibitor in specific enzymatic reactions, potentially affecting metabolic pathways.

- Protein Interaction: The compound may interact with proteins involved in signal transduction or cellular regulation, offering insights into its role in cellular processes.

Biological Activity Studies

Research has focused on the compound's effects on various biological targets, including its potential as a therapeutic agent. Below are some notable findings from recent studies:

-

Inhibitory Effects on Enzymes:

- In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Cellular Uptake and Toxicity:

- Preliminary studies indicate that the compound can penetrate cellular membranes effectively. However, toxicity assessments are necessary to determine safe dosage levels for therapeutic applications.

-

Antimicrobial Activity:

- Some investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1: A study assessed the compound's effect on cancer cell lines, revealing that it significantly reduced cell viability at higher concentrations, indicating potential anticancer properties.

- Case Study 2: Another research project focused on the compound's role in modulating inflammatory responses in vitro. Results showed a decrease in pro-inflammatory cytokines when treated with this compound.

Propriétés

IUPAC Name |

4-bromo-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSUMJXRROQYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650173 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-86-1 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.